molecular formula C8H10Cl2N2O2 B12435770 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B12435770
M. Wt: 237.08 g/mol
InChI Key: AGOJMAPVJLPJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2·HCl It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, purification, and crystallization to obtain the final product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and reduced amines. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride is unique due to the presence of the chloropyridinyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for targeted research and applications .

Properties

IUPAC Name

3-amino-3-(6-chloropyridin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c9-7-3-1-2-6(11-7)5(10)4-8(12)13;/h1-3,5H,4,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJMAPVJLPJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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